C18H19BrN4O5
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Overview
Description
The compound C18H19BrN4O5 is a complex organic molecule with a molecular weight of 451.271 g/mol. It contains carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms. This compound is not widely recognized in common chemical literature, suggesting it may be a specialized or research-focused molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic routes for C18H19BrN4O5 would likely involve multi-step organic synthesis, starting from simpler precursors. The specific conditions would depend on the desired pathway, but could include:
Halogenation reactions: to introduce bromine.
Amination reactions: to incorporate nitrogen atoms.
Esterification or amidation reactions: to form the carboxylic acid and amide functionalities.
Industrial Production Methods
Industrial production would require optimization of these synthetic routes for scalability and cost-effectiveness. This might involve:
Catalysts: to improve reaction efficiency.
Solvent selection: to enhance solubility and reaction rates.
Purification techniques: such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
C18H19BrN4O5: could undergo various types of chemical reactions, including:
Oxidation: : Converting alcohols to ketones or aldehydes.
Reduction: : Reducing nitro groups to amines.
Substitution: : Replacing bromine with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Using reducing agents like hydrogen gas (H2) with a palladium catalyst or tin (Sn) and hydrochloric acid (HCl).
Substitution: : Using nucleophiles like sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: : Ketones or aldehydes.
Reduction: : Amines.
Substitution: : Iodides or other substituted products.
Scientific Research Applications
C18H19BrN4O5: could have various applications in scientific research, including:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying the effects of bromine-containing compounds on biological systems.
Medicine: : Potential use in drug development or as a pharmacological tool.
Industry: : Use in material science or as a chemical intermediate.
Mechanism of Action
The mechanism by which C18H19BrN4O5 exerts its effects would depend on its specific biological targets. Potential pathways could involve:
Enzyme inhibition or activation: : Interacting with specific enzymes to modulate their activity.
Receptor binding: : Binding to receptors to trigger or inhibit cellular responses.
Signal transduction: : Influencing intracellular signaling pathways.
Comparison with Similar Compounds
C18H19BrN4O5: can be compared to other bromine-containing compounds, such as:
Bromobenzene: : A simpler aromatic compound with a bromine atom.
Brominated pharmaceuticals: : Other bromine-containing drugs used in medicine.
This compound: is unique due to its complex structure and multiple functional groups, which may offer distinct chemical and biological properties compared to simpler bromine compounds.
Properties
Molecular Formula |
C18H19BrN4O5 |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
2-[(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide |
InChI |
InChI=1S/C18H19BrN4O5/c1-28-5-4-23-15(25)13-11(7-12(20)24)22-18(14(13)16(23)26)9-6-8(19)2-3-10(9)21-17(18)27/h2-3,6,11,13-14,22H,4-5,7H2,1H3,(H2,20,24)(H,21,27)/t11?,13-,14+,18?/m1/s1 |
InChI Key |
LBUKUGGBXQRUOG-JWOUMNJPSA-N |
Isomeric SMILES |
COCCN1C(=O)[C@H]2[C@@H](C1=O)C3(C4=C(C=CC(=C4)Br)NC3=O)NC2CC(=O)N |
Canonical SMILES |
COCCN1C(=O)C2C(NC3(C2C1=O)C4=C(C=CC(=C4)Br)NC3=O)CC(=O)N |
Origin of Product |
United States |
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